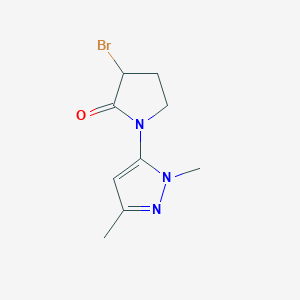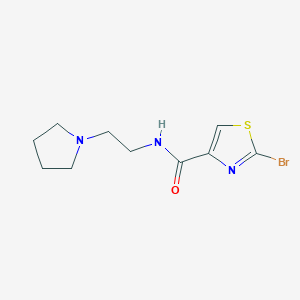
2-ブロモ-N-(2-(ピロリジン-1-イル)エチル)チアゾール-4-カルボキサミド
説明
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide, commonly known as BPTEC, is a synthetic organic compound with a wide range of applications in the field of chemistry. It is used as a reagent in organic synthesis, and its structure is composed of a thiazole ring, a bromo group, and a carboxamide group. BPTEC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several biological activities.
科学的研究の応用
抗菌活性
チアゾール誘導体は、その強力な抗菌作用で知られています。特に、2,4-二置換チアゾールは、さまざまな微生物株に対して有効性が示されています。 たとえば、これらの誘導体の合成シリーズは、枯草菌、大腸菌、黄色ブドウ球菌などの細菌や、カンジダ・アルビカンスやアスペルギルス・ニガーなどの真菌に対して、その抗菌活性をin vitroで試験されています 。ブロモ基とピロリジニル基の存在は、化合物が微生物の細胞膜と相互作用し、その抗菌効果を高める可能性があります。
抗癌特性
チアゾール化合物は、その抗癌活性についても研究されています。それらは、癌の発生と進行において重要な、さまざまな生物学的経路に作用することができます。 一部のチアゾール誘導体は、細胞周期の調節を阻害し、癌細胞のアポトーシスを誘導することによって、抗癌特性を示すことが報告されています 。2-ブロモ-N-(2-(ピロリジン-1-イル)エチル)チアゾール-4-カルボキサミドの構造的特徴は、それを抗癌剤開発の候補として有望にする可能性があります。
抗炎症用途
チアゾール誘導体の抗炎症の可能性は、もう1つの重要な研究分野です。 これらの化合物は、炎症性経路を調節し、炎症性サイトカインやメディエーターの産生を減少させることができます 。この用途は、炎症が重要な役割を果たす慢性炎症性疾患や状態の治療に特に関連しています。
抗ウイルス活性
チアゾールは、抗ウイルス剤として有望であることが示されています。 ウイルスライフサイクルに関与する特定のタンパク質を標的とすることで、ウイルス複製を阻害する能力は、新しい抗ウイルス薬の研究において価値があります 。チアゾール誘導体の構造的適応性により、幅広いウイルスに対処できる化合物の設計が可能になります。
神経保護効果
神経保護は、神経疾患の管理において重要な側面です。 チアゾール誘導体は、神経保護効果について調査されており、神経変性疾患の治療に役立つ可能性があります 。問題の化合物は、神経機能の維持と神経変性の予防に役立つ可能性があります。
抗糖尿病活性
チアゾール誘導体は、抗糖尿病剤として作用する可能性について研究されています。 それらは、インスリンシグナル伝達経路に影響を与えたり、インスリン模倣物質として作用したりすることによって、その効果を発揮する可能性があります 。この文脈における2-ブロモ-N-(2-(ピロリジン-1-イル)エチル)チアゾール-4-カルボキサミドの探索は、糖尿病管理のための新しい治療選択肢につながる可能性があります。
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they could potentially affect multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic profiles, which can be further optimized through structural modifications .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Pyrrolidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化学分析
Biochemical Properties
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring is known for its ability to participate in electron delocalization, which can influence enzyme binding and activity . The pyrrolidine moiety enhances the compound’s ability to interact with biological targets due to its sp3 hybridization and non-planarity . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins and enzymes involved in these processes . Additionally, it can alter gene expression by binding to specific DNA sequences or transcription factors, thereby affecting the transcriptional activity of target genes . These changes can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its thiazole and pyrrolidine moieties . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or DNA sequences . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also impact its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)thiazole-4-carboxamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can influence the compound’s activity and function within cells. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
2-bromo-N-(2-pyrrolidin-1-ylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3OS/c11-10-13-8(7-16-10)9(15)12-3-6-14-4-1-2-5-14/h7H,1-6H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDPEWNXLYZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680682 | |
| Record name | 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-36-6 | |
| Record name | 2-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


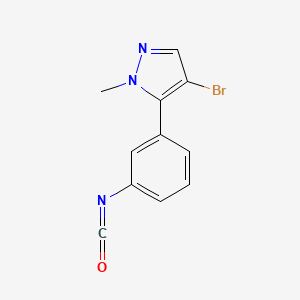
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
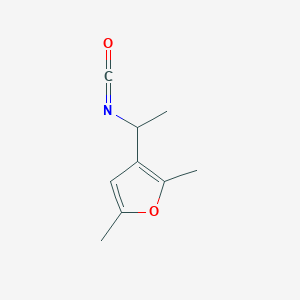
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)
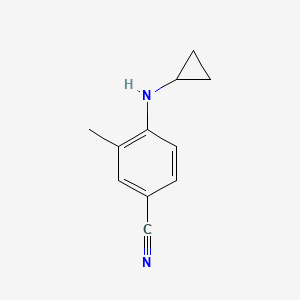
![4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B1524821.png)

![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)
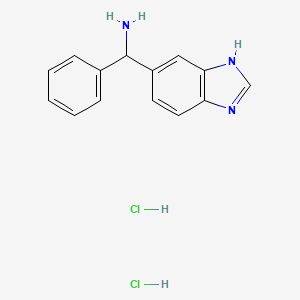
![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
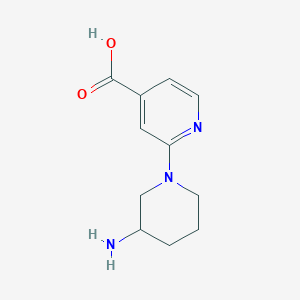
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
